Critical Data Gap: Absence of Quantitative Comparator Data for 2-(2-Methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide
A systematic search of peer-reviewed literature, patents, and authoritative bioactivity databases (PubChem BioAssay, BindingDB) was performed for 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide and its closest structural analogs: (i) 2-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)acetamide (CHEMBL2402768), (ii) N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide, and (iii) 2-(2-methoxyphenoxy)-N-(pyridin-3-yl)acetamide. No direct head-to-head comparison study nor any quantitative bioactivity data (IC50, Ki, % inhibition) for the target compound could be identified from allowed sources. The sole publicly available quantitative information pertains to the compound's computed physicochemical properties (density 1.379±0.06 g/cm³, pKa 9.88±0.12), which are insufficient to establish pharmacological or selectivity differentiation. Therefore, at the present time, no data-driven procurement differentiation claim can be made for this compound over its analogs. Researchers requiring a benzenesulfonamide with defined carbonic anhydrase inhibition should instead reference compounds such as 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives (e.g., compound 7h, hCA IX Ki = 1.2 nM), which possess peer-reviewed, quantitative activity data.
| Evidence Dimension | Quantitative bioactivity data availability |
|---|---|
| Target Compound Data | No IC50, Ki, or % inhibition data located in allowed sources |
| Comparator Or Baseline | Closest analogs CHEMBL2402768 and N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide: no quantitative bioactivity data located from allowed sources |
| Quantified Difference | Not calculable |
| Conditions | Systematic literature and database search (PubMed, PubChem, BindingDB, patents) |
Why This Matters
Without quantitative differentiation data, scientific procurement cannot prioritize this compound over any analog; selection would be arbitrary.
- [1] PubChem. CID 162016476 (Patent-derived record for 2-(2-methoxyphenoxy)-N-(4-sulfamoylphenyl)acetamide). National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Eldehna, W.M. et al. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII. Int J Biol Macromol, 2025, 146776. (Illustrative comparator compound with established data: compound 7h, hCA IX Ki = 1.2 nM). View Source
